Fmoc-Gly-OH-2-13C,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

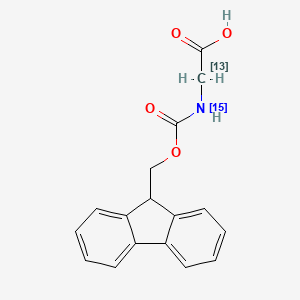

Eigenschaften

Molekularformel |

C17H15NO4 |

|---|---|

Molekulargewicht |

299.29 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |

InChI-Schlüssel |

NDKDFTQNXLHCGO-PHHLUUBBSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-OH-2-¹³C,¹⁵N: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Gly-OH-2-¹³C,¹⁵N, an isotopically labeled amino acid crucial for modern biochemical and biomedical research. This document details its physical and chemical characteristics, provides protocols for its use in solid-phase peptide synthesis (SPPS), and explores its application in studying protein-protein interactions.

Chemical Properties of Fmoc-Gly-OH-2-¹³C,¹⁵N

Fmoc-Gly-OH-2-¹³C,¹⁵N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C,¹⁵N, is a stable isotope-labeled derivative of glycine (B1666218). The incorporation of a carbon-13 (¹³C) isotope at the alpha-carbon (the "2" position) and a nitrogen-15 (B135050) (¹⁵N) isotope in the amino group provides a distinct mass shift, making it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based applications.[1] The isotopic labels do not alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[2]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C,¹⁵N | |

| Synonyms | Fmoc-glycine-2-¹³C,¹⁵N, Glycine-2-¹³C,¹⁵N N-Fmoc | [1] |

| CAS Number | 285978-12-3 | [1] |

| Linear Formula | (H¹⁵N-Fmoc)¹³CH₂CO₂H | |

| Molecular Weight | 299.29 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 174-175 °C (lit.) | |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | |

| Mass Shift | M+2 | |

| Storage Temperature | 2-8°C, desiccated and protected from light | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [1][4] |

Experimental Protocols

The primary application of Fmoc-Gly-OH-2-¹³C,¹⁵N is in solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label into a peptide sequence.[2]

This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating Fmoc-Gly-OH-2-¹³C,¹⁵N. This can be adapted for automated peptide synthesizers.

Materials and Reagents:

-

Fmoc-Gly-OH-2-¹³C,¹⁵N

-

Standard Fmoc-protected amino acids

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU and DIPEA

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat this step for another 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Incorporation of Fmoc-Gly-OH-2-¹³C,¹⁵N:

-

Due to its higher cost, it is advisable to use a smaller excess of the labeled amino acid.

-

Dissolve Fmoc-Gly-OH-2-¹³C,¹⁵N (1.5-2 equivalents) and an activating agent (e.g., HBTU, 1.5-2 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 3-4 equivalents) and allow for pre-activation.

-

Add the solution to the resin and allow the coupling reaction to proceed for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Applications in Research

Peptides synthesized with Fmoc-Gly-OH-2-¹³C,¹⁵N are powerful tools for investigating biological systems, particularly for studying protein-protein interactions, enzyme mechanisms, and protein structure and dynamics.[2]

A common application is to use the isotopically labeled peptide as a probe in NMR titration experiments to identify the binding interface with a target protein. By monitoring the chemical shift perturbations (CSPs) in the NMR spectra of the target protein upon addition of the labeled peptide, researchers can map the interaction site at the residue level.

Experimental Protocol Outline: NMR Titration

-

Protein Expression and Purification: Express and purify the target protein, typically with ¹⁵N labeling for heteronuclear single quantum coherence (HSQC) experiments.

-

Peptide Synthesis: Synthesize the peptide of interest with Fmoc-Gly-OH-2-¹³C,¹⁵N incorporated at a specific position using the SPPS protocol described above.

-

NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled target protein and increasing concentrations of the ¹³C,¹⁵N-labeled peptide.

-

NMR Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra for each titration point.

-

Data Analysis:

-

Overlay the spectra and identify protein amide peaks that shift or broaden upon addition of the peptide.

-

Calculate the chemical shift perturbations for each residue.

-

Map the residues with significant CSPs onto the three-dimensional structure of the target protein to visualize the binding interface.

-

The signals from the labeled glycine in the peptide can also be monitored to confirm its involvement in the interaction.

-

While a specific signaling pathway elucidated using Fmoc-Gly-OH-2-¹³C,¹⁵N is not detailed in the available literature, this methodology is broadly applicable to studying components of various signaling cascades. For instance, a labeled peptide substrate could be used to study the interaction with a specific kinase in the MAPK signaling pathway.

References

Fmoc-Gly-OH-2-13C,15N molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of Fmoc-Gly-OH isotopically labeled with Carbon-13 at the alpha-carbon and Nitrogen-15 (B135050). This information is critical for a variety of research applications, including peptide synthesis, metabolic labeling, and mass spectrometry-based proteomics.

Molecular Structure and Weight

Fmoc-Gly-OH, or N-(9-Fluorenylmethoxycarbonyl)glycine, is a derivative of the amino acid glycine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] The specific isotopic labeling in Fmoc-Gly-OH-2-13C,15N involves the substitution of the naturally abundant isotopes with heavier, stable isotopes at defined positions.

The molecular formula for the unlabeled Fmoc-Gly-OH is C₁₇H₁₅NO₄.[1][4] The labeling introduces one Carbon-13 (¹³C) atom and one Nitrogen-15 (¹⁵N) atom.

Quantitative Data Summary

| Property | Value |

| Molecular Formula (Unlabeled) | C₁₇H₁₅NO₄ |

| Molecular Formula (Labeled) | C₁₆¹³CH₁₅¹⁵NO₄ |

| Molecular Weight (Unlabeled) | 297.31 g/mol |

| Isotopic Mass of Carbon-13 | 13.003354835 Da[5] |

| Isotopic Mass of Nitrogen-15 | 15.0001088983 Da[6][7] |

| Calculated Molecular Weight (Labeled) | 299.29 g/mol |

Calculation of Labeled Molecular Weight:

The molecular weight of the isotopically labeled compound is calculated by summing the masses of its constituent atoms, taking into account the specific isotopes. The standard atomic weights for Carbon, Hydrogen, and Oxygen are 12.011 u, 1.008 u, and 15.999 u, respectively. For the labeled molecule, the mass of one carbon atom is substituted with the mass of ¹³C, and the mass of the nitrogen atom is substituted with the mass of ¹⁵N.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the isotopic labels.

Caption: Molecular structure of this compound.

Experimental Protocols

The determination of the molecular structure and weight of isotopically labeled compounds like this compound relies on several key experimental techniques.

1. Mass Spectrometry (MS)

-

Objective: To determine the precise molecular weight of the labeled compound and confirm the incorporation of the stable isotopes.

-

Methodology:

-

A sample of this compound is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The molecular weight is determined from the peak corresponding to the molecular ion. The observed molecular weight should correspond to the calculated value for the labeled compound.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the position of the isotopic labels within the molecule.

-

Methodology:

-

A solution of the labeled compound is prepared in a suitable deuterated solvent.

-

¹³C NMR and ¹⁵N NMR spectra are acquired.

-

The chemical shifts and coupling constants in the spectra provide information about the chemical environment of the labeled atoms, confirming their position at the alpha-carbon and the amine group, respectively.

-

Logical Workflow for Characterization

The following diagram outlines the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of labeled Fmoc-Gly-OH.

References

- 1. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 7. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

In-Depth Technical Guide to Fmoc-Gly-OH-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled amino acid derivative, Fmoc-Gly-OH-2-13C,15N. This compound is a crucial tool in various scientific disciplines, particularly in peptide synthesis, proteomics, and drug development, where isotopic labeling is essential for analytical tracking and quantification.

Chemical Identity and Properties

N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N, commonly referred to as this compound, is a stable isotope-labeled form of Fmoc-glycine. The isotopic enrichment with Carbon-13 at the alpha-carbon and Nitrogen-15 at the amino group provides a distinct mass shift, making it an invaluable tracer in mass spectrometry and a sensitive probe in NMR spectroscopy.

The CAS number for this compound is 285978-12-3 [1][2]. It is important to distinguish this from the dually carbon-labeled version, Fmoc-Gly-OH-13C2,15N, which has a different CAS number (285978-13-4)[3][4][5][6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 285978-12-3 | [1][2] |

| Molecular Formula | C₁₆¹³CH₁₅¹⁵NO₄ | [2] |

| Molecular Weight | 299.29 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 174-175 °C | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [1] |

Analytical Data

The isotopic labels in this compound result in characteristic spectral data that are essential for its identification and for tracking its incorporation into larger molecules.

Table 2: Key Analytical Data for this compound

| Analytical Technique | Observed Data |

| Mass Spectrometry (MS) | Mass shift of M+2 compared to the unlabeled analog. |

| Nuclear Magnetic Resonance (NMR) | Distinct chemical shifts for the ¹³C-labeled alpha-carbon and the ¹⁵N-labeled nitrogen, providing enhanced sensitivity and resolution.[3] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research areas:

-

Peptide Synthesis : It serves as a building block in Solid Phase Peptide Synthesis (SPPS) for creating isotopically labeled peptides.[3] These labeled peptides are critical for a variety of studies.

-

Quantitative Proteomics : Labeled peptides are used as internal standards for the accurate quantification of proteins in complex biological samples using mass spectrometry-based techniques.[7]

-

Structural Biology : NMR studies of proteins and peptides incorporating this labeled amino acid can provide detailed insights into their structure, dynamics, and interactions.[3] The isotopic labels act as specific probes for monitoring molecular behavior.

-

Metabolic Studies : It can be used as a tracer to follow the metabolic fate of glycine (B1666218) or glycine-containing molecules in biological systems.[2][7]

-

Drug Development : In pharmaceutical research, it aids in studying the metabolism and pharmacokinetics of peptide-based drugs.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

-

Resin Preparation : The peptide synthesis resin with the N-terminal Fmoc group removed is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection : The Fmoc protecting group of the resin-bound peptide is removed by treating it with a solution of 20-25% piperidine (B6355638) in DMF.[8] This exposes the free amino group for the next coupling step.

-

Washing : The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Coupling Reaction :

-

A solution of this compound (typically 1.5-4 equivalents over the resin loading) and a coupling agent (e.g., HBTU, HOBt) is prepared in DMF.[8]

-

A base, such as N,N-diisopropylethylamine (DIPEA), is added to the activation mixture.[8]

-

The activated amino acid solution is added to the washed resin.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) to ensure complete coupling.[8]

-

-

Washing : The resin is washed extensively with DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.[8]

-

Confirmation of Coupling : A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.

-

Chain Elongation : The cycle of deprotection, washing, and coupling is repeated for subsequent amino acids in the peptide sequence.

Visualizations

Diagram 1: Solid Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for the incorporation of an Fmoc-amino acid in SPPS.

Diagram 2: Application Logic for Labeled Peptides

Caption: Key applications stemming from the synthesis of labeled peptides.

References

- 1. This compound 99 atom % 13C, 98 atom % 15N | 285978-12-3 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]

- 4. Fmoc-Gly-OH-13C2,15N 99 atom % 13C, 98 atom % 15N | 285978-13-4 [sigmaaldrich.com]

- 5. chempep.com [chempep.com]

- 6. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 13C and 15N Labeled Glycine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of glycine (B1666218) labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) in the realm of peptide synthesis. The strategic incorporation of these non-radioactive isotopes into peptide chains provides a powerful tool for a myriad of applications, from elucidating protein structure and function to advancing drug discovery and development. This document provides a comprehensive overview of the synthesis, analysis, and application of these invaluable research tools, complete with detailed experimental protocols and quantitative data.

Introduction to Isotopic Labeling in Peptide Synthesis

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the context of peptide synthesis, amino acids, such as glycine, can be chemically synthesized to contain ¹³C instead of the naturally more abundant ¹²C, and ¹⁵N in place of ¹⁴N.[1] These "heavy" amino acids are chemically identical to their "light" counterparts, meaning they participate in the same biochemical reactions and form peptides with the same three-dimensional structures.[2] The key difference lies in their mass, a property that can be precisely detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Glycine, the simplest amino acid, is a frequent target for isotopic labeling due to its conformational flexibility and common occurrence in protein motifs. Peptides synthesized with ¹³C and ¹⁵N labeled glycine serve as powerful probes in a variety of research areas.

Core Applications

The use of peptides incorporating ¹³C and ¹⁵N labeled glycine is widespread across several scientific disciplines:

-

Structural Biology (NMR): Isotopic labeling is fundamental to modern NMR spectroscopy for the determination of peptide and protein structures in solution and in the solid state. The presence of ¹³C and ¹⁵N, both of which have a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR experiments that are not possible with the natural abundance of these isotopes.[4] This enables the precise assignment of atomic resonances and the determination of three-dimensional structures.

-

Quantitative Proteomics (Mass Spectrometry): In proteomics, the study of the entire set of proteins in a biological system, stable isotope labeling is a cornerstone of quantitative analysis. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize cells grown in media containing "heavy" amino acids to differentiate and quantify proteins between different cell populations.[5] Peptides containing ¹³C and ¹⁵N labeled glycine can also be synthesized and used as internal standards for the absolute quantification of specific proteins in complex biological samples.[6]

-

Metabolic Studies: Labeled peptides can be introduced into biological systems to trace metabolic pathways and study the fate of specific molecules in vivo.[6]

-

Drug Development: The synthesis of isotopically labeled versions of peptide-based drugs or their targets is crucial for studying their stability, metabolism, and interaction with other molecules.[3] This information is vital for optimizing drug design and formulation.

Quantitative Data for Labeled Glycine and Peptide Synthesis

The success of experiments utilizing isotopically labeled peptides hinges on the quality of the labeled amino acids and the efficiency of the peptide synthesis process. The following tables summarize key quantitative data.

| Parameter | Typical Value(s) | Reference(s) |

| Isotopic Purity of ¹³C | >99% | [1] |

| Isotopic Purity of ¹⁵N | >98% | [1] |

| Chemical Purity | >98% | [7] |

Table 1: Typical Purity of Commercially Available ¹³C and ¹⁵N Labeled Glycine.

| Parameter | Typical Value(s) | Reference(s) |

| Coupling Efficiency per Cycle | >99% | [2] |

| Crude Yield (for a pentapeptide) | ~50 mg (from ~100 mg resin scale) | [2] |

| Final Purified Yield (for a pentapeptide) | 30-40% (15-25 mg) | [2] |

| Mass Shift per ¹³C atom | +1.00335 Da | [2] |

| Mass Shift per ¹⁵N atom | +0.99703 Da | |

| Total Mass Shift for Glycine-¹³C₂,¹⁵N | +3.00373 Da |

Table 2: Quantitative Parameters in Solid-Phase Peptide Synthesis (SPPS) with Labeled Glycine.

Experimental Protocols

The primary method for producing synthetic peptides is Solid-Phase Peptide Synthesis (SPPS).[3] The following is a detailed protocol for the manual Fmoc (9-fluorenylmethyloxycarbonyl) SPPS cycle for incorporating a ¹³C and ¹⁵N labeled glycine residue into a peptide chain.

Protocol 1: Manual Fmoc SPPS Cycle for ¹³C, ¹⁵N-Glycine Incorporation

Materials:

-

Peptide synthesis vessel with a fritted disc

-

Resin with N-terminal Fmoc-deprotected peptide

-

Fmoc-Gly-¹³C₂,¹⁵N-OH

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit (optional, for monitoring coupling completion)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of Fmoc-Gly-¹³C₂,¹⁵N-OH:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-Gly-¹³C₂,¹⁵N-OH and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. This pre-activates the labeled amino acid.

-

Add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the reaction vessel for 1-2 hours at room temperature to allow for the coupling of the labeled glycine to the deprotected N-terminus of the peptide chain.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

-

-

Kaiser Test (Optional):

-

Take a small sample of the resin beads.

-

Perform the Kaiser test to confirm the absence of free primary amines, which indicates a complete coupling reaction. A negative result (yellow beads) is desired.

-

-

Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[2]

Visualizing Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are invaluable for understanding complex processes. The following diagrams were generated using the Graphviz DOT language.

Application in a Signaling Pathway: Protein Kinase A

Protein Kinase A (PKA) is a key enzyme in many signal transduction pathways, regulating processes such as metabolism, gene expression, and cell growth. PKA recognizes and phosphorylates specific substrate proteins containing a consensus sequence. A well-known synthetic peptide substrate for PKA is "Kemptide," with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. By synthesizing Kemptide with a ¹³C and ¹⁵N labeled glycine at the C-terminus, researchers can use mass spectrometry to accurately quantify PKA activity by measuring the mass shift upon phosphorylation of the serine residue.

Conclusion

The incorporation of ¹³C and ¹⁵N labeled glycine into synthetic peptides is a cornerstone of modern biochemical and biomedical research. This technique provides an unparalleled level of insight into the intricate workings of biological systems, from the atomic-level detail of protein structure to the dynamic changes of the proteome. The ability to synthesize high-purity peptides with defined isotopic labeling patterns, primarily through SPPS, has empowered researchers to address fundamental questions in biology and to accelerate the development of new therapeutics. As analytical technologies continue to advance, the applications for peptides synthesized with stable isotopes are poised to expand even further, promising new discoveries in science and medicine.

References

- 1. Isotope-labeled peptides – ProteoGenix [proteogenix.science]

- 2. benchchem.com [benchchem.com]

- 3. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 4. chempep.com [chempep.com]

- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

The fundamental principles of stable isotope labeling in proteomics.

An In-depth Technical Guide to the Fundamental Principles of Stable Isotope Labeling in Proteomics

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, aiming to measure the absolute or relative abundance of proteins in a sample. Among the various techniques available, stable isotope labeling has become a cornerstone for its accuracy and robustness.[1][2] This methodology involves the incorporation of stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, ²H, or ¹⁸O) into proteins or peptides.[3][4] By creating "heavy" and "light" versions of molecules that are chemically identical but distinguishable by mass spectrometry, researchers can precisely quantify changes in protein expression levels between different biological samples.[1][5]

This guide provides a comprehensive overview of the core principles, experimental protocols, and comparative analysis of the most prominent stable isotope labeling techniques used in proteomics today: SILAC, ICAT, iTRAQ, and TMT.

General Principle of Stable Isotope Labeling

The fundamental concept behind stable isotope labeling is to introduce a known mass difference between proteins from different samples. A control ("light") sample is compared to an experimental ("heavy") sample. After labeling, the samples are combined, processed, and analyzed in a single mass spectrometry run.[6][7] This co-analysis minimizes experimental variability that can arise from separate sample preparations and analyses.[6][7] The relative protein abundance is then determined by comparing the signal intensities of the light and heavy isotopic peptide pairs in the mass spectrometer.

Figure 1: Core logic of stable isotope labeling for quantitative proteomics.

Labeling strategies are broadly divided into two categories: metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where isotopes are attached in vitro.[4][8]

Metabolic Labeling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

SILAC is a powerful and accurate in vivo metabolic labeling technique first introduced in 2002.[9][10] It involves growing two populations of cells in media that are identical except for specific amino acids, which are either in their natural "light" form or a "heavy" stable isotope-labeled form.[1][9] Typically, labeled versions of arginine (Arg) and lysine (B10760008) (Lys) are used, as trypsin digestion cleaves proteins after these residues, ensuring that nearly every resulting peptide contains a label for quantification.[2][11] After several cell divisions, the heavy amino acids are fully incorporated into the entire proteome of one cell population.[9][11]

Experimental Workflow and Protocol

The SILAC experiment is conducted in two main phases: an adaptation phase to ensure complete labeling and an experimental phase for the biological investigation.[12][13]

Figure 2: Experimental workflow for a typical SILAC experiment.

Generalized Experimental Protocol:

-

Adaptation Phase : Two cell populations are cultured in specialized SILAC media deficient in certain amino acids (e.g., lysine and arginine).[13] One culture is supplemented with normal "light" amino acids, while the other receives "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[12] Cells are grown for at least five generations to ensure near-complete incorporation (>95%) of the labeled amino acids into their proteomes.[10][14] Label incorporation efficiency should be confirmed via mass spectrometry on a small sample.[12][15]

-

Experimental Phase : Once fully labeled, the cells are subjected to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a control).[14]

-

Sample Combination and Preparation : The "light" and "heavy" cell populations are combined in a 1:1 ratio.[15] This early-stage mixing is a key advantage of SILAC, as it minimizes downstream processing errors. The combined cells are then lysed to extract the proteins.

-

Protein Digestion : The extracted protein mixture is digested into peptides, typically using the enzyme trypsin.[13]

-

LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13]

-

Quantification : In the MS1 scan, peptides appear in pairs (light and heavy). The relative abundance of a protein is determined by calculating the ratio of the signal intensities of these corresponding peptide pairs.[1]

Chemical Labeling Methods

Chemical labeling is an in vitro approach where stable isotopes are covalently attached to proteins or peptides after extraction from the cell or tissue. This method is highly versatile as it is not limited to cultured cells and can be applied to virtually any sample type, including tissues and biofluids.[16][17]

Isotope-Coded Affinity Tag (ICAT)

The ICAT method, one of the earliest chemical labeling techniques, specifically targets the sulfhydryl group of cysteine residues.[18][19] The ICAT reagent consists of three parts: a reactive group that binds to cysteines, an isotopically coded linker (e.g., containing eight deuterium (B1214612) atoms in the "heavy" version and none in the "light" version), and a biotin (B1667282) affinity tag.[20] The biotin tag allows for the specific isolation of the labeled (cysteine-containing) peptides, which significantly reduces sample complexity before MS analysis.[18][19]

Figure 3: Experimental workflow for the ICAT technique.

Generalized Experimental Protocol:

-

Protein Extraction and Labeling : Proteins are extracted from two separate samples (e.g., control and treated). The cysteine residues in one sample are labeled with the "light" ICAT reagent, and the other with the "heavy" reagent.[21][22]

-

Sample Combination and Digestion : The two labeled protein samples are combined and then digested with a protease like trypsin.[22]

-

Affinity Purification : The combined peptide mixture is passed through an avidin (B1170675) affinity column. Only the biotin-tagged peptides (those containing cysteine) are retained, while all other peptides are washed away.[19][22]

-

LC-MS/MS Analysis : The enriched, labeled peptides are eluted from the column and analyzed by LC-MS/MS.

-

Quantification : Similar to SILAC, quantification is based on the ratio of signal intensities of the light and heavy peptide pairs at the MS1 level.[18]

A major limitation of ICAT is that it only quantifies proteins containing cysteine residues, and proteins without cysteines will not be detected.[18]

Isobaric Labeling: iTRAQ and TMT

Isobaric labeling, which includes popular techniques like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags), is a powerful chemical labeling method that allows for multiplexing—the simultaneous analysis of multiple samples.[23][24]

The core principle is that the tags are isobaric, meaning they have the same total mass.[23][25] Peptides from different samples labeled with different isobaric tags (e.g., a 4-plex experiment) will appear as a single, combined peak in the initial MS1 scan.[17] Upon fragmentation during the MS/MS scan, the tag breaks apart, releasing unique reporter ions of different masses. The intensity of these reporter ions is then used to quantify the relative abundance of the peptide in each of the original samples.[23][26]

The tags are composed of three parts: a reporter group (with a unique isotopic composition for each tag), a balance group (which ensures the total mass of the tag remains constant), and a peptide-reactive group that binds to the N-terminus and lysine side chains of peptides.[17][24][25]

Figure 4: General workflow for isobaric labeling (iTRAQ/TMT).

Generalized Experimental Protocol (iTRAQ/TMT):

-

Protein Extraction and Digestion : Proteins are extracted from each sample (up to 18 with TMTpro) and digested into peptides, usually with trypsin.[24][27]

-

Peptide Labeling : Each peptide digest is individually labeled with a different isobaric tag from the multiplex kit.[27][28] The reaction targets the primary amines on the peptide N-terminus and lysine residues.[29][30]

-

Sample Pooling : After labeling, all samples are combined into a single mixture.[25][27]

-

Fractionation (Optional but Recommended) : To reduce the complexity of the peptide mixture and increase proteome coverage, the pooled sample is often fractionated using techniques like high-pH reversed-phase liquid chromatography.[24]

-

LC-MS/MS Analysis : Each fraction is then analyzed by tandem mass spectrometry.[24] In the MS/MS scan, a specific precursor ion (the combined peak from all samples) is isolated and fragmented.[31]

-

Quantification and Data Analysis : The fragmentation pattern provides the peptide's sequence for identification, while the intensities of the low-mass reporter ions provide the relative quantification across the different samples.[28][31] Specialized software is used to process the data, identify the proteins, and perform statistical analysis.[27]

Quantitative Data and Method Comparison

Choosing the right stable isotope labeling method depends on the experimental design, sample type, and desired depth of analysis. The table below summarizes and compares the key features of each technique.

| Feature | SILAC | ICAT | iTRAQ | TMT |

| Labeling Type | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) | Chemical (in vitro) |

| Principle | Mass shift at MS1 | Mass shift at MS1 | Isobaric; Reporter ions at MS2 | Isobaric; Reporter ions at MS2 |

| Target Residues | Specific amino acids (e.g., Arg, Lys) | Cysteine | N-terminus, Lysine | N-terminus, Lysine |

| Multiplexing | Typically 2-3 plex | 2 plex | 4-plex, 8-plex | 6, 10, 11, 16, 18-plex |

| Sample Type | Proliferating cells in culture | Any protein sample | Any protein sample | Any protein sample |

| Advantages | - High accuracy and reproducibility[2][9]- Labeling at protein level minimizes error[6]- Can study protein turnover (dynamic SILAC)[32] | - Reduces sample complexity[18]- Gel-free approach | - High throughput[25][31]- Broad applicability[17][31]- Good precision[17] | - Highest multiplexing capability[24]- Fewer missing values compared to label-free[33]- High throughput |

| Limitations | - Limited to metabolically active, cultured cells[9]- Long adaptation time[9]- Arginine-to-proline conversion can occur[2]- Lower multiplexing | - Only quantifies cysteine-containing proteins[18]- May miss PTM information[18]- Lower proteome coverage | - Quantification at MS2 can be affected by co-isolation interference[34]- Reagents can be costly[6][7] | - Co-isolation interference can affect accuracy (MS3 methods can mitigate this)[33][34]- Higher cost of reagents[7] |

Conclusion

Stable isotope labeling is a fundamental and powerful approach in quantitative proteomics, offering high precision and accuracy for dissecting complex biological systems. Metabolic labeling with SILAC provides exceptional quantitative accuracy for cell culture-based experiments. Chemical labeling methods have broader applicability; ICAT offers a unique way to reduce sample complexity by focusing on cysteine-containing peptides, while isobaric tagging with iTRAQ and TMT provides high-throughput capabilities essential for comparing multiple samples simultaneously, a common need in clinical research and drug development. The choice of method should be carefully aligned with the specific research question, sample availability, and experimental goals. As mass spectrometry technology continues to advance, these labeling strategies will undoubtedly evolve, further enhancing our ability to understand the dynamic nature of the proteome.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 16. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iTRAQ-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 18. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]

- 19. ICAT -- A New Method for Quantitative Proteome Analysis [bioprocessonline.com]

- 20. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 24. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 25. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 26. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

- 27. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 28. TMT Based Proteomics Service - Creative Proteomics [creative-proteomics.com]

- 29. Isobaric Tag for Relative and Absolute Quantitation (iTRAQ)-Based Protein Profiling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quantification of Proteins by iTRAQ | Springer Nature Experiments [experiments.springernature.com]

- 31. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 32. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 33. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 34. researchgate.net [researchgate.net]

Dual Isotopic Labeling in NMR Studies: A Technical Guide to Unlocking Complex Biological Systems

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, understanding the structure, dynamics, and interactions of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these molecular details in solution, mimicking the native cellular environment. However, the inherent complexity and size of many biological macromolecules often lead to crowded and poorly resolved NMR spectra, hindering detailed analysis. Dual isotopic labeling, the strategic incorporation of two different stable isotopes, typically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into a protein of interest, has emerged as a transformative approach to overcome these limitations. This technical guide delves into the core advantages of dual isotopic labeling in NMR studies, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Advantages of Dual Isotopic Labeling

The primary benefit of employing dual isotopic labeling lies in the significant simplification and enhanced information content of NMR spectra. By enriching proteins with ¹³C and ¹⁵N, researchers can exploit the distinct magnetic properties of these nuclei to perform a suite of multidimensional heteronuclear NMR experiments. These experiments disperse the otherwise overlapping proton signals into higher dimensions, dramatically improving spectral resolution.

The advantages of this approach are multifaceted and quantitatively significant. The combination of ¹³C and ¹⁵N labeling, often coupled with deuteration (²H labeling), leads to a substantial reduction in signal linewidths and a corresponding increase in sensitivity. For instance, the use of deuteration in concert with ¹³C and ¹⁵N labeling can significantly improve the relaxation properties of the observed nuclei, leading to sharper signals and enabling the study of larger proteins and protein complexes.[1] While ¹⁵N labeling alone provides a "fingerprint" of a protein via the ¹H-¹⁵N HSQC spectrum, the addition of ¹³C labeling unlocks the ability to perform triple-resonance experiments, which are crucial for the sequential assignment of the protein backbone and side chains. This comprehensive assignment is the foundation for detailed structural and dynamic studies.

Quantitative Impact of Isotopic Labeling on NMR Parameters

To illustrate the profound impact of isotopic labeling, the following table summarizes the typical quantitative improvements observed in key NMR parameters. These values are representative and can vary depending on the specific protein and experimental conditions.

| Parameter | Unlabeled Protein | ¹⁵N Labeled Protein | ¹³C/¹⁵N Dual Labeled Protein | ¹³C/¹⁵N/²H Triple Labeled Protein |

| Spectral Resolution | Low (severe overlap in ¹H dimension) | Moderate (dispersed in 2D ¹H-¹⁵N) | High (dispersed in 3D/4D) | Very High (reduced ¹H-¹H couplings) |

| Typical ¹H Linewidth (Hz) for a 25 kDa Protein | > 30 | ~25-30 | ~20-25 | < 15 |

| Relative Sensitivity | 1x | ~10x (for ¹H-¹⁵N correlation) | ~100x (for triple resonance) | Up to 1000x (with TROSY) |

| Feasible Protein Size for Detailed Study | < 15 kDa | < 25 kDa | < 40 kDa | > 50 kDa |

This table presents generalized data compiled from various sources to illustrate the progressive advantages of different labeling schemes.

Elucidating Signaling Pathways: The β2-Adrenergic Receptor Activation

A prime example of the power of isotopic labeling in unraveling complex biological processes is the study of G-protein coupled receptor (GPCR) signaling. The β2-adrenergic receptor (β2AR), a prototypical GPCR, is a critical drug target, and understanding its activation mechanism is of immense therapeutic interest.[2][3] Dual isotopic labeling, in combination with advanced NMR techniques, has provided unprecedented insights into the conformational changes that accompany β2AR activation.

By selectively labeling methionine residues with ¹³CH₃ in the β2AR, researchers have been able to monitor conformational changes in the transmembrane core of the receptor upon binding to different ligands (inverse agonists, agonists) and a G-protein-mimetic nanobody.[2] These studies have revealed the existence of multiple conformational states that are not observable in static crystal structures, highlighting the dynamic nature of receptor activation.[2] The ability to track specific residues provides a powerful tool to map the allosteric communication network within the receptor that links ligand binding to G-protein coupling.[4]

Below is a diagram illustrating the logical workflow of how dual isotopic labeling is employed to study the β2-adrenergic receptor activation pathway.

Experimental Protocols

The successful application of dual isotopic labeling in NMR studies hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Uniform ¹³C/¹⁵N Dual Labeling of a Target Protein in E. coli

This protocol is a standard method for producing uniformly dual-labeled proteins for NMR analysis.

1. Plasmid Transformation:

- Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

- Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

2. Starter Culture:

- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic.

- Grow the culture overnight at 37°C with shaking (220 rpm).

3. M9 Minimal Medium Preparation (per liter):

- Autoclave separately:

- 900 mL of water with 6 g Na₂HPO₄, 3 g KH₂PO₄, and 0.5 g NaCl.

- 1 M MgSO₄ solution.

- 1 M CaCl₂ solution.

- 20% (w/v) glucose solution.

- 10 mg/mL thiamine (B1217682) solution.

- After cooling, aseptically combine the solutions. Add 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 1 mL of 10 mg/mL thiamine.

- For isotopic labeling, use ¹³C₆-glucose as the sole carbon source and ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.

4. Main Culture and Induction:

- Inoculate 1 L of the prepared M9 minimal medium with the 50 mL overnight starter culture.

- Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.

5. Cell Harvesting and Protein Purification:

- Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

- Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

6. NMR Sample Preparation:

- Concentrate the purified protein to the desired concentration (typically 0.1-1 mM).

- Exchange the buffer to an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.

NMR Data Acquisition for a Dual-Labeled Protein

This protocol outlines the general steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum, which is a cornerstone experiment for studying labeled proteins.[5][6]

1. Spectrometer Setup:

- Insert the NMR sample into the spectrometer.

- Tune and match the probe for the ¹H and ¹⁵N frequencies.

- Lock the spectrometer on the D₂O signal.

- Shim the magnetic field to achieve optimal homogeneity.

2. Experiment Setup:

- Load a standard ¹H-¹⁵N HSQC pulse program (e.g., hsqcfpf3gpph on a Bruker spectrometer).

- Set the appropriate spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected signals.

- Set the carrier frequencies for ¹H (typically at the water resonance) and ¹⁵N (center of the amide region, ~118 ppm).

- Set the number of scans (NS), number of increments in the indirect dimension (TD1), and the acquisition time.

3. Data Acquisition:

- Start the acquisition. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

- Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

- Perform Fourier transformation.

- Phase the spectrum.

- Reference the spectrum using an internal or external standard.

The logical relationship for this experimental workflow is depicted below.

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dynamic Process of β2-Adrenergic Receptor Activation [escholarship.org]

- 4. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

Basic concepts of using labeled amino acids in biological research.

An In-depth Technical Guide to the Use of Labeled Amino Acids in Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and applications of labeled amino acids in biological research. It is designed to serve as a technical resource for professionals in the fields of life sciences and drug development, offering detailed methodologies and data interpretation principles.

Core Concepts of Amino Acid Labeling

The use of labeled amino acids is a cornerstone of modern biological research, enabling the precise tracking and quantification of proteins and metabolic pathways.[] This technique involves replacing atoms in an amino acid molecule with their heavier, non-radioactive stable isotopes.[] These isotopes are chemically identical to their natural counterparts but have a different mass, which allows them to be detected and distinguished by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[]

Common Stable Isotopes

The most frequently used stable isotopes in amino acid labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[3][4] Unlike radioactive isotopes, these are non-decaying, ensuring safety and stability in long-term experiments.[] The choice of isotope depends on the specific research question and the analytical method employed.

Labeling Strategies

There are two primary strategies for introducing labeled amino acids into proteins:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.[5] As cells grow and synthesize new proteins, they incorporate these labeled amino acids.[5] This method is highly efficient and provides excellent quantitative accuracy as the label is introduced early in the experimental workflow.[][6]

-

Chemical Labeling: This in vitro method involves chemically modifying proteins or peptides with isotope-containing tags after they have been extracted from the cell. While useful for samples that cannot be metabolically labeled, it can be more prone to experimental variation.[4]

Key Applications and Techniques

Labeled amino acids are versatile tools with a wide range of applications, from quantifying protein synthesis to mapping complex metabolic fluxes.[3][7]

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate relative quantification of protein abundance between different cell populations.[8][9] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (natural) or "heavy" (isotope-labeled) forms of an essential amino acid, typically arginine and lysine (B10760008).[10]

After a specific treatment or perturbation, the cell populations are combined, proteins are extracted and digested (usually with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[9][11] Since peptides from the "heavy" and "light" samples are chemically identical but differ in mass, they appear as distinct peaks in the mass spectrum.[8] The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two samples.[8]

Measuring Protein Synthesis: SUnSET

Surface Sensing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis rates.[12][13] This technique utilizes puromycin (B1679871), an antibiotic that is a structural analog of aminoacyl-tRNA.[13] When added to cells, puromycin is incorporated into nascent polypeptide chains, leading to the termination of translation.[14] These puromycylated peptides can then be detected and quantified by western blotting using an anti-puromycin antibody.[14] The intensity of the resulting signal is directly proportional to the rate of protein synthesis.[14] SUnSET is considered a valid and accurate alternative to traditional methods that use radioactive tracers.[15]

Visualizing Protein Synthesis: BONCAT

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a technique that enables the visualization and identification of newly synthesized proteins.[16][17] BONCAT relies on the incorporation of a non-canonical amino acid, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), in place of methionine during translation.[18][19] These amino acids contain a "bio-orthogonal" chemical handle (an azide (B81097) or alkyne group) that can be selectively tagged with a fluorescent probe or affinity tag via "click chemistry".[20] This allows for the specific detection or enrichment of proteins synthesized within a defined time window.[20]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[21] By supplying cells with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-glutamine), researchers can trace the path of the labeled atoms through various metabolic pathways.[22][23] The pattern of isotope incorporation into downstream metabolites, including amino acids, is measured by mass spectrometry or NMR.[24] This labeling pattern provides crucial information for calculating the intracellular metabolic fluxes, revealing how cells reroute their metabolism in response to different conditions or disease states.[24][25]

Data Presentation

Quantitative data from experiments using labeled amino acids should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Common Stable Isotopes for Amino Acid Labeling

| Isotope | Natural Abundance (%) | Key Applications |

| Carbon-13 (¹³C) | ~1.1%[3] | Metabolic Flux Analysis (MFA), Proteomics (SILAC)[][25] |

| Nitrogen-15 (¹⁵N) | ~0.4%[3] | Quantitative Proteomics (SILAC), NMR structural studies[][26] |

| Deuterium (²H) | ~0.02%[3] | NMR structural studies, Metabolic tracing[26] |

| Oxygen-18 (¹⁸O) | ~0.2%[4] | Proteomics (labeling during proteolysis)[4] |

Table 2: Example SILAC Data - Protein Abundance Changes

| Protein ID | Gene Name | H/L Ratio | Log₂(H/L) | Regulation |

| P02768 | ALB | 0.98 | -0.03 | Unchanged |

| P60709 | ACTB | 1.05 | 0.07 | Unchanged |

| P12345 | XYZ | 4.20 | 2.07 | Up-regulated |

| Q67890 | ABC | 0.45 | -1.15 | Down-regulated |

| (H/L Ratio: Ratio of heavy-labeled (treated) to light-labeled (control) peptide intensities) |

Experimental Protocols

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the key steps for a typical two-plex SILAC experiment.

Phase 1: Adaptation (Metabolic Labeling)

-

Cell Culture Preparation: Culture two populations of cells. One population is grown in "light" medium (containing normal L-arginine and L-lysine). The second population is grown in "heavy" medium, identical to the light medium but with normal arginine and lysine replaced by heavy isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).[27]

-

Achieving Full Incorporation: Grow the cells in their respective SILAC media for at least five to six cell divisions to ensure >99% incorporation of the labeled amino acids.[5][10]

-

Verification (Optional but Recommended): Before starting the experiment, verify the incorporation efficiency by analyzing a small sample of the "heavy" cell lysate via mass spectrometry.[28]

Phase 2: Experimentation and Analysis

-

Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other population as a control ("light").

-

Cell Harvesting and Mixing: After treatment, harvest the cells. Count the cells from each population and combine them in a 1:1 ratio.[29]

-

Protein Extraction and Digestion: Lyse the combined cell mixture and extract the total protein. Digest the proteins into peptides using trypsin.[11]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28]

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.[28] This ratio indicates the relative abundance of each identified protein between the two conditions.

Protocol for SUnSET Assay

This protocol describes how to measure global protein synthesis rates in cultured cells.

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Apply any desired experimental treatments for the specified duration.

-

Puromycin Incubation: Shortly before harvesting (e.g., 15-30 minutes), add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL.[14][30] The optimal concentration and incubation time should be determined empirically for each cell type.

-

Cell Lysis: After puromycin incubation, immediately place the culture plate on ice. Remove the medium, wash the cells once with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30]

-

Protein Quantification: Scrape the cells, collect the lysate, and clear it by centrifugation.[30] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[30]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate it with a primary antibody specific for puromycin.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.[14]

-

-

Data Analysis: Quantify the intensity of the puromycin signal in each lane. The signal intensity, which often appears as a smear, represents the global rate of protein synthesis. Normalize this signal to a loading control like tubulin or actin.[14]

Visualizations

Diagrams created using Graphviz to illustrate key workflows.

Caption: Workflow for a SILAC quantitative proteomics experiment.

Caption: Experimental workflow for the SUnSET protein synthesis assay.

Caption: Conceptual overview of Metabolic Flux Analysis (MFA).

References

- 3. chempep.com [chempep.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pharmiweb.com [pharmiweb.com]

- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. grokipedia.com [grokipedia.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. agscientific.com [agscientific.com]

- 13. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]

- 14. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 15. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 19. quora.com [quora.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 22. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 24. mdpi.com [mdpi.com]

- 25. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-2-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for solid-phase peptide synthesis (SPPS) utilizing the isotopically labeled amino acid Fmoc-Gly-OH-2-¹³C,¹⁵N. The incorporation of stable isotopes is a critical technique for advanced analytical studies in proteomics, structural biology, and drug development, enabling precise quantification and structural elucidation of peptides and proteins.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1][2][3][4] The most widely adopted method is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[2][5][6] This orthogonal protection scheme ensures the stepwise and specific formation of peptide bonds.[5]

The use of isotopically labeled amino acids, such as Fmoc-Gly-OH-2-¹³C,¹⁵N, allows for the introduction of heavy isotopes at specific sites within a peptide sequence.[7] This labeling is invaluable for a range of applications, including:

-

Quantitative Proteomics: Labeled peptides serve as internal standards for accurate quantification of proteins in complex biological samples by mass spectrometry.

-

Structural Biology: NMR studies utilize the distinct signals from ¹³C and ¹⁵N to determine the three-dimensional structure and dynamics of peptides and proteins.[7]

-

Metabolic Labeling: Tracing the metabolic fate of peptides and proteins in vivo.[8][9]

Quantitative Data Summary

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes key quantitative parameters for a typical Fmoc-SPPS cycle on a 0.1 mmol scale.

| Parameter | Value | Unit | Notes |

| Resin | |||

| Type | Wang Resin or Rink Amide Resin | - | Choice depends on desired C-terminus (acid or amide).[10] |

| Substitution | 0.3 - 0.8 | mmol/g | |

| Amount | 125 - 333 | mg | Based on a 0.1 mmol scale. |

| Fmoc Deprotection | |||

| Reagent | 20% Piperidine (B6355638) in DMF | v/v | A 5% piperidine solution can also be used, though deprotection times may increase.[11] |

| Treatment Time | 5 + 15 | minutes | Two treatments are recommended for complete deprotection. |

| Amino Acid Coupling | |||

| Fmoc-Amino Acid | 3 - 5 | equivalents | Relative to resin loading.[5] |

| Coupling Reagent (e.g., HBTU/HATU) | 3 - 5 | equivalents | HATU is recommended for isotopically labeled or sterically hindered amino acids to ensure high efficiency. |

| Base (e.g., DIPEA) | 6 - 10 | equivalents | |

| Coupling Time | 1 - 2 | hours | Can be extended for challenging couplings. |

| Cleavage | |||

| Reagent Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | v/v | A common cocktail for cleavage and side-chain deprotection.[2] |

| Treatment Time | 2 - 3 | hours | |

| Yield | |||

| Crude Peptide | Variable | mg | Dependent on peptide length and sequence. A pentapeptide could yield ~50 mg of crude product from 100 mg of resin.[12] |

| Purified Peptide | 10 - 40 | % | Typical yield after purification.[12] |

Experimental Workflow Diagram

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol details the manual synthesis of a peptide incorporating Fmoc-Gly-OH-2-¹³C,¹⁵N. All steps should be performed in a fume hood with appropriate personal protective equipment.[12]

1. Resin Preparation and Swelling

-

Weigh the appropriate amount of resin (e.g., Wang or Rink Amide resin) for a 0.1 mmol scale synthesis and place it into a fritted reaction vessel.[10][12]

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[10]

-

After swelling, drain the DMF.[5]

2. First Amino Acid Loading (if not using pre-loaded resin)

-

If using a resin that is not pre-loaded, the first Fmoc-amino acid must be attached. This procedure varies depending on the resin type (e.g., loading onto 2-chlorotrityl chloride resin or Wang resin).[10][13] This is a critical step and should be performed carefully to ensure optimal loading.[14]

3. Synthesis Cycle: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.[5]

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[15]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

4. Synthesis Cycle: Amino Acid Coupling (Incorporation of Fmoc-Gly-OH-2-¹³C,¹⁵N)

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH-2-¹³C,¹⁵N (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), in DMF.[5] For isotopically labeled amino acids, using a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[5]

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. A longer coupling time (up to 4 hours) may be beneficial for labeled amino acids.

-

Monitoring (Optional): Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[5] A blue color indicates an incomplete reaction, and the coupling step should be repeated.[5]

-

After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]

5. Subsequent Synthesis Cycles

-

Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

7. Resin Washing and Drying

-

Following the final deprotection, wash the peptide-resin with DMF, followed by a less polar solvent like dichloromethane (B109758) (DCM) (3-5 times) to prepare for cleavage.[5]

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[2][5]

8. Peptide Cleavage and Side-Chain Deprotection

-

Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).[2][15] Caution: TFA is highly corrosive.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin) in a fume hood.[5][16]

-

Gently agitate the mixture at room temperature for 2-3 hours.[15]

9. Peptide Precipitation and Isolation

-

Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide as a white solid.[5][16]

-

Centrifuge the ether suspension to pellet the precipitated peptide.[5]

-

Decant the ether and wash the peptide pellet with cold ether two more times.[5][16]

-

Dry the crude peptide pellet under vacuum.[5]

10. Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Analyze the purified peptide by mass spectrometry to confirm its identity and isotopic incorporation.

References

- 1. jpt.com [jpt.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. csbio.com [csbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. academic.oup.com [academic.oup.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. rsc.org [rsc.org]

Application Notes and Protocols for Biomolecular NMR Analysis Using Fmoc-Gly-OH-2-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is an indispensable tool in modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies of peptides and proteins.[1] Fmoc-Gly-OH-2-¹³C,¹⁵N is a specialized, isotopically labeled amino acid designed for incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). The specific labeling at the alpha-carbon (¹³C) and the amide nitrogen (¹⁵N) provides unique probes for a variety of advanced NMR experiments. These labels facilitate resonance assignment, structure determination, and the characterization of molecular interactions and dynamics, which are critical aspects of drug discovery and development.[2][3]

This document provides detailed application notes and experimental protocols for the effective use of Fmoc-Gly-OH-2-¹³C,¹⁵N in biomolecular NMR analysis.

Key Applications in Biomolecular Research

The incorporation of ¹³C,¹⁵N-labeled glycine (B1666218) residues into a peptide or protein allows for a range of NMR-based applications:

-

Structural Determination: The unique chemical shifts of the ¹³Cα and ¹⁵N nuclei are critical for sequential backbone resonance assignment using a suite of triple-resonance NMR experiments.[4][5] This forms the foundation for determining the three-dimensional structure of the biomolecule.

-

Protein-Ligand Interaction Studies: Changes in the chemical environment upon ligand binding can be monitored by observing the chemical shift perturbations of the labeled glycine residue in 2D ¹H-¹⁵N HSQC spectra.[2] This allows for the identification of binding sites and the quantification of binding affinities.

-

Dynamics and Flexibility Analysis: Glycine residues often confer local flexibility to the polypeptide chain. NMR relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE) on the labeled glycine can provide quantitative insights into the pico- to nanosecond timescale dynamics of the peptide backbone.[6][7]

-

Folding and Stability Studies: The labeled glycine can serve as a sensitive probe to monitor conformational changes during protein folding or unfolding processes.

Experimental Protocols

Peptide Synthesis using Fmoc-Gly-OH-2-¹³C,¹⁵N

The following protocol outlines the manual incorporation of Fmoc-Gly-OH-2-¹³C,¹⁵N into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This can be adapted for automated synthesizers.

Materials and Reagents:

-

Fmoc-Gly-OH-2-¹³C,¹⁵N

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HCTU (or HBTU/HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-